molecular formula C19H23N3O6S2 B2728199 N'-[(3-methoxyphenyl)methyl]-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 872986-87-3

N'-[(3-methoxyphenyl)methyl]-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B2728199
CAS No.: 872986-87-3
M. Wt: 453.53
InChI Key: KHQBASLWMFAJQE-UHFFFAOYSA-N
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Description

N’-[(3-methoxyphenyl)methyl]-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a thiophen-2-ylsulfonyl group, and an oxazinan ring, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3-methoxyphenyl)methyl]-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 3-methoxybenzyl chloride with a suitable amine under basic conditions to form the methoxyphenyl intermediate.

    Synthesis of the Thiophen-2-ylsulfonyl Intermediate: Thiophene-2-sulfonyl chloride reacts with an appropriate amine to form the thiophen-2-ylsulfonyl intermediate.

    Formation of the Oxazinan Ring: The oxazinan ring is synthesized through a cyclization reaction involving an amino alcohol and a suitable aldehyde or ketone.

    Final Coupling Reaction: The methoxyphenyl intermediate, thiophen-2-ylsulfonyl intermediate, and oxazinan ring are coupled together under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, high-throughput screening, and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N’-[(3-methoxyphenyl)methyl]-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(3-methoxyphenyl)methyl]-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(3-methoxyphenyl)methyl]-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(2-methoxyphenyl)methyl]-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide
  • N’-[(2-methylphenyl)methyl]-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide

Uniqueness

N’-[(3-methoxyphenyl)methyl]-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

N'-[(3-methoxyphenyl)methyl]-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6S2/c1-27-15-6-2-5-14(11-15)12-20-18(23)19(24)21-13-16-22(8-4-9-28-16)30(25,26)17-7-3-10-29-17/h2-3,5-7,10-11,16H,4,8-9,12-13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQBASLWMFAJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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